

"physicochemical characterization of Desmethyl rizatriptan"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Desmethyl rizatriptan*

Cat. No.: B023231

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characterization of **Desmethyl Rizatriptan**

Introduction

Desmethyl rizatriptan, also known by its systematic name N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is the primary active N-monodesmethyl metabolite of Rizatriptan.[1][2][3] Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[4][5] **Desmethyl rizatriptan** is formed in the body to a minor degree through the metabolic process of demethylation.[2][3] Notably, this metabolite retains pharmacological activity at the 5-HT1B/1D receptor, similar to its parent compound, making its characterization crucial for understanding the overall pharmacokinetics and pharmacodynamics of Rizatriptan.[2][3][4]

This technical guide provides a comprehensive overview of the known physicochemical properties of **Desmethyl rizatriptan**. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols for key characterization assays, and visualizations of metabolic and experimental workflows. This information is vital for quality control, impurity profiling, and further research into the therapeutic potential and metabolic fate of Rizatriptan.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of **Desmethyl rizatriptan** are summarized below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
IUPAC Name	N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine	[6] [7]
Synonyms	N10-Monodesmethyl Rizatriptan, Rizatriptan EP Impurity I	[1] [8]
CAS Number	144034-84-4	[1] [6]
Molecular Formula	C ₁₄ H ₁₇ N ₅	[1] [6] [9]
Molecular Weight	255.32 g/mol	[1] [6] [9]
Appearance	Pale Yellow to Beige Thick Oil to Semi-Solid	[10]
Boiling Point	515.644°C at 760 mmHg (Predicted)	[1]
Density	1.269 g/cm ³ (Predicted)	[1]
Melting Point	Not Available	[1] [11]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1] [10] [12]
logP (XLogP3)	1.6 (Computed)	[6]
pKa	Not Available	
Canonical SMILES	CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3	[6] [7]
InChIKey	HTVLSIBBGWEXCH-UHFFFAOYSA-N	[6] [9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of **Desmethyl rizatriptan**. While specific, detailed spectra for this metabolite are not widely published, data from its parent compound, Rizatriptan, provide a strong basis for expected spectral characteristics.

Spectroscopic Technique	Expected/Related Characteristics	Source
UV-Visible (UV-Vis)	Expected λ_{max} values similar to Rizatriptan: ~227 nm and ~281 nm in 0.1N NaOH.	[13][14]
Infrared (IR)	Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds are expected.	[15]
Nuclear Magnetic Resonance (¹ H-NMR, ¹³ C-NMR)	Spectra would confirm the N-desmethyl structure, showing a single methyl group attached to the nitrogen of the ethylamine side chain, alongside signals corresponding to the indole and triazole rings.	[15][16]
Mass Spectrometry (MS)	Expected $[\text{M}+\text{H}]^+$ ion at m/z 256.15, corresponding to the molecular weight of 255.32 Da.	[6][15]

Experimental Protocols

Standardized protocols are critical for the reliable and reproducible physicochemical characterization of active pharmaceutical ingredients (APIs) and their metabolites.[17] The following sections detail the methodologies for determining key parameters of **Desmethyl rizatriptan**.

Solubility Determination (Thermodynamic Solubility)

Aqueous solubility is a critical property influencing bioavailability.[\[18\]](#) The thermodynamic solubility of **Desmethyl rizatriptan** can be determined using the shake-flask method.

- Objective: To determine the equilibrium solubility of the compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- Materials: **Desmethyl rizatriptan**, Phosphate-Buffered Saline (PBS, pH 7.4), orbital shaker/incubator, centrifuge, analytical balance, HPLC-UV system.
- Procedure:
 - Add an excess amount of **Desmethyl rizatriptan** to a known volume of PBS in a glass vial to create a suspension.
 - Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
 - Shake the suspension for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
 - Carefully collect an aliquot of the clear supernatant.
 - Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
 - The determined concentration represents the thermodynamic solubility.

Lipophilicity Determination (logP/logD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.[\[18\]](#) The partition coefficient (logP) or distribution coefficient (logD at a specific pH) can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Objective: To estimate the logP/logD value by correlating the compound's retention time with that of known standards.
- Materials: **Desmethyl rizatriptan**, a set of standard compounds with known logP values, HPLC system with a C18 column, mobile phase (e.g., methanol/water or acetonitrile/water gradient).
- Procedure:
 - Prepare stock solutions of **Desmethyl rizatriptan** and the logP standards in a suitable solvent (e.g., methanol).
 - Develop an RP-HPLC method, typically using an isocratic elution with a C18 column.
 - Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
 - Calculate the capacity factor (k) for each standard using the formula: $k = (t_R - t_0) / t_0$.
 - Plot $\log(k)$ versus the known logP values for the standards to generate a calibration curve.
 - Inject the **Desmethyl rizatriptan** sample under the identical chromatographic conditions and determine its retention time and calculate its $\log(k)$.
 - Interpolate the logP of **Desmethyl rizatriptan** from the linear regression equation of the calibration curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the extent of ionization at a given pH, which affects solubility, absorption, and receptor binding.

- Objective: To determine the pKa value(s) of the ionizable groups in **Desmethyl rizatriptan**.
- Materials: **Desmethyl rizatriptan**, standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH), potentiometer with a pH electrode, temperature probe, burette.
- Procedure:

- Accurately weigh and dissolve a known amount of **Desmethyl rizatriptan** in a suitable solvent system (e.g., water or a water/co-solvent mixture).
- Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and temperature probe.
- Titrate the solution by adding small, precise increments of the standardized acid or base.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point(s).
- Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Specialized software can be used for more precise calculation from the first or second derivative of the curve.

Spectroscopic Characterization

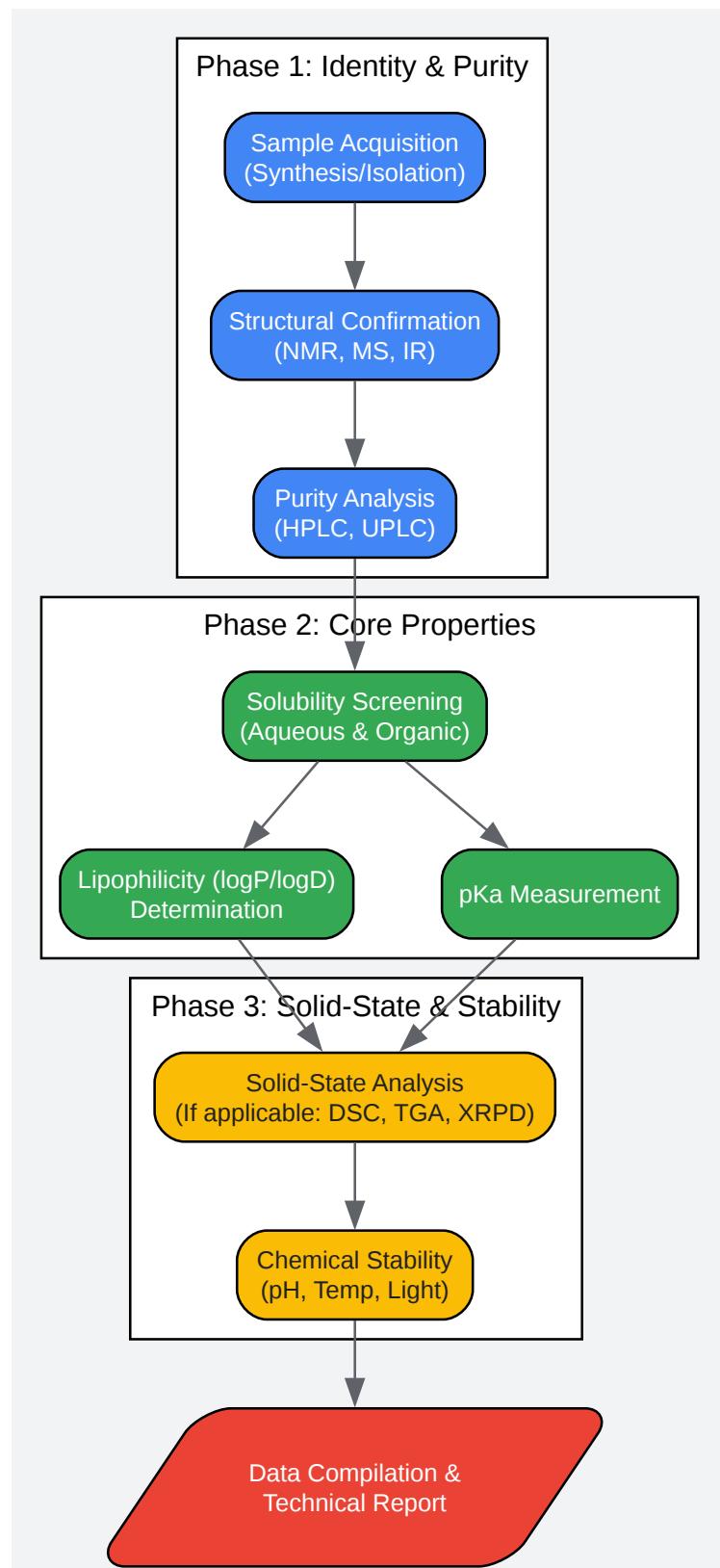
- Objective: To confirm the identity and structure of the compound.
- UV-Vis Spectroscopy:
 - Prepare a dilute solution of **Desmethyl rizatriptan** in a suitable solvent (e.g., methanol or 0.1 N HCl).
 - Scan the solution in a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.
 - Record the wavelengths of maximum absorbance (λ_{max}).[\[19\]](#)
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum using an FTIR spectrometer, either as a neat oil/film or by preparing a KBr pellet.
 - Identify the frequencies of major absorption bands and assign them to the corresponding functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
 - Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
 - Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
- Mass Spectrometry (MS):
 - Introduce the sample into a mass spectrometer, typically via direct infusion or coupled with an LC system.
 - Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
 - Determine the mass of the molecular ion to confirm the molecular weight.

Metabolism and Experimental Workflow

Metabolic Pathway of Rizatriptan

Rizatriptan is primarily metabolized in the liver via oxidative deamination by monoamine oxidase-A (MAO-A), which converts it to an inactive indole acetic acid metabolite.[2][3][4] A secondary, minor pathway involves N-demethylation, leading to the formation of the active metabolite, **Desmethyl rizatriptan**.[2][3]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Rizatriptan.

General Workflow for Physicochemical Characterization

The process of characterizing a pharmaceutical compound like **Desmethyl rizatriptan** follows a logical sequence of steps, from initial identification to comprehensive property analysis.

[Click to download full resolution via product page](#)

Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 144034-84-4, DESMETHYL RIZATRIPTAN | lookchem [lookchem.com]
- 2. drugs.com [drugs.com]
- 3. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. medex.com.bd [medex.com.bd]
- 5. Rizatriptan - Wikipedia [en.wikipedia.org]
- 6. Desmethyl rizatriptan | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Desmethyl rizatriptan | 144034-84-4 [smolecule.com]
- 8. clearsynth.com [clearsynth.com]
- 9. GSRS [gsrs-dev-public.ncats.io]
- 10. DESMETHYL RIZATRIPTAN | 144034-84-4 [amp.chemicalbook.com]
- 11. anaxlab.com [anaxlab.com]
- 12. DESMETHYL RIZATRIPTAN | 144034-84-4 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmainventor.com [pharmainventor.com]
- 18. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 19. DETERMINATION OF RIZATRIPTAN IN BULK AND ITS TABLET DOSAGE FORMS BY UV SPECTROSCOPIC METHOD | Semantic Scholar [semanticscholar.org]

- To cite this document: BenchChem. ["physicochemical characterization of Desmethyl rizatriptan"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023231#physicochemical-characterization-of-desmethyl-rizatriptan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com